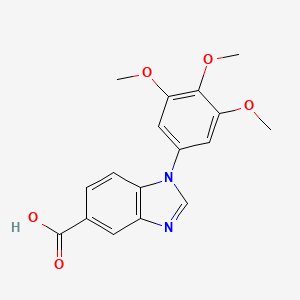
1-(3,4,5-trimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid
Descripción general
Descripción
The compound is a derivative of benzimidazole with a trimethoxyphenyl group attached . Benzimidazoles are a class of heterocyclic aromatic organic compounds that are important in a variety of fields, including medicine and materials science .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds have been synthesized through various methods. For instance, a series of 1,2,4-triazole derivatives were synthesized using 1-hydroxybenzotriazole (HOBT) and 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) as an activation system .Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
1-(3,4,5-trimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid is a compound of interest within the realm of synthetic and medicinal chemistry due to its benzimidazole core, a heterocyclic scaffold with notable biological activity. The benzimidazole moiety is recognized for its versatility in drug design, serving as a core structure in various therapeutic agents due to its mimicry of natural bioactive molecules. Research has focused on the synthesis of benzimidazole derivatives, including those with specific substituents like 1-(3,4,5-trimethoxyphenyl), to explore their pharmacological potential across a wide range of applications from antimicrobial to anticancer activities (Ibrahim, 2011; Babbar et al., 2020).
Biological Activities and Applications
The incorporation of the 1-(3,4,5-trimethoxyphenyl) substituent into the benzimidazole core has been a subject of investigation to enhance specific biological activities. Benzimidazole derivatives demonstrate a broad spectrum of biological effects, including antiviral, antiparasitic, and anticancer properties. The structural variation, such as the introduction of the trimethoxyphenyl group, aims to improve binding affinity to biological targets, enhance drug-like properties, and minimize toxicity. This approach has led to the discovery of compounds with potential therapeutic applications, showcasing the importance of benzimidazole derivatives in the development of new drugs (Raut et al., 2020; Issar & Kakkar, 2013).
Anticancer Research
Particularly, the exploration of benzimidazole derivatives for anticancer research has garnered attention. These compounds have been evaluated for their ability to interfere with various cancer cell processes, including DNA replication and cell division, by targeting microtubule assembly and other cellular pathways crucial for tumor growth. The 1-(3,4,5-trimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid derivative could potentially contribute to this area of research, given the established importance of benzimidazole and its derivatives in anticancer agent development (Tokala et al., 2022; Salahuddin et al., 2022).
Safety and Hazards
Mecanismo De Acción
Target of Action
The compound 1-(3,4,5-trimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid, which contains the trimethoxyphenyl (TMP) group, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The TMP group is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . The decrease in the biological activity of such analogs after the alteration of the TMP moiety has been determined by several investigations . Compound 374 inhibited Taq polymerase and telomerase, triggered caspase activation by a possible oxidative mechanism, down-regulated ERK2 (Extracellular Signal Regulated Kinase 2) protein, and inhibited ERKs phosphorylation without acting directly on microtubules and tubulin .
Biochemical Pathways
The TMP group affects multiple biochemical pathways. It has shown anti-cancer effects by inhibiting tubulin, Hsp90, TrxR, HLSD1, ALK2, P-gp, and platelet-derived growth factor receptor β . These targets are involved in various cellular processes such as cell division, protein folding, redox homeostasis, histone demethylation, signal transduction, drug efflux, and cell proliferation, respectively .
Pharmacokinetics
The tmp group is known to be incorporated in a wide range of therapeutically interesting drugs , suggesting that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties
Result of Action
The TMP group has demonstrated diverse bioactivity effects. It has shown notable anti-cancer effects . Furthermore, select TMP-bearing compounds have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Additionally, there have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus . Compounds containing the TMP pharmacophore have also demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents .
Action Environment
The tmp group is known to be incorporated in a wide range of therapeutically interesting drugs , suggesting that it may be stable and effective in various physiological environments
Propiedades
IUPAC Name |
1-(3,4,5-trimethoxyphenyl)benzimidazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-22-14-7-11(8-15(23-2)16(14)24-3)19-9-18-12-6-10(17(20)21)4-5-13(12)19/h4-9H,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPHTQYXNVUDHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2C=NC3=C2C=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4,5-trimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




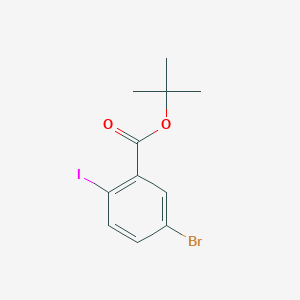

![[2-(3-Chlorophenyl)pyridin-3-yl]methanol](/img/structure/B3138268.png)

![2-[(3-Morpholin-4-ylpropyl)amino]-5-nitrobenzonitrile](/img/structure/B3138295.png)
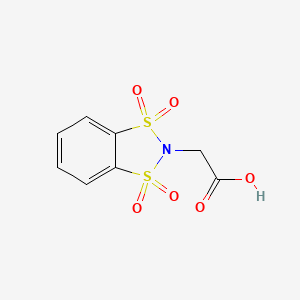
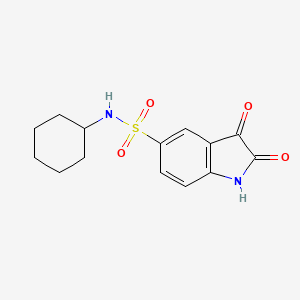

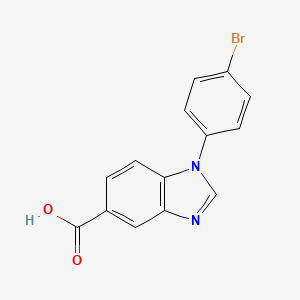
![Carbamic acid, [2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B3138327.png)
![5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one](/img/structure/B3138337.png)
![(2S)-2-(9H-Fluorene-9-ylmethoxycarbonylamino)-4-oxo-4-[6-(dimethylamino)-2-naphthyl]butanoic acid](/img/structure/B3138351.png)
![{2-[4-(Tert-butyl)-2-aminophenoxy]-ethyl}dimethylamine](/img/structure/B3138359.png)